molecular formula C18H37NO2 B8516480 12-Aminooctadecanoic acid CAS No. 18526-74-4

12-Aminooctadecanoic acid

Cat. No.: B8516480
CAS No.: 18526-74-4
M. Wt: 299.5 g/mol
InChI Key: YUQFYQHUZOPVPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-Aminooctadecanoic acid is an 18-carbon amino fatty acid with the molecular formula C18H37NO2 and a molecular weight of 299.28 g/mol . As a long-chain molecule featuring both a terminal carboxylic acid group and an amino group, it serves as a valuable bifunctional building block in organic and polymer chemistry research. Amino fatty acids of this type are investigated as monomers for the synthesis of specialized polyamides, similar to how the shorter-chain 12-aminododecanoic acid is the monomer used in the industrial production of Nylon-12 . These polymers find applications in creating materials for automotive parts, medical devices, and food packaging . Furthermore, compounds like 12-aminododecanoic acid are utilized as linkers in the synthesis of PROTACs (Proteolysis Targeting Chimeras), a cutting-edge technology in biomedical research and drug discovery . The terminal carboxylic acid and amine groups are reactive with a variety of chemical species, allowing researchers to form stable amide bonds and integrate the compound into more complex molecular structures . This chemical is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

18526-74-4

Molecular Formula

C18H37NO2

Molecular Weight

299.5 g/mol

IUPAC Name

12-aminooctadecanoic acid

InChI

InChI=1S/C18H37NO2/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h17H,2-16,19H2,1H3,(H,20,21)

InChI Key

YUQFYQHUZOPVPH-UHFFFAOYSA-N

SMILES

CCCCCCC(CCCCCCCCCCC(=O)O)N

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 12 Aminooctadecanoic Acid

Chemo-Synthetic Pathways

The chemical synthesis of 12-aminooctadecanoic acid can be achieved through various routes, including those that utilize renewable resources and those that build upon specific chemical precursors.

Synthesis from Renewable Raw Materials

The utilization of renewable feedstocks for chemical synthesis is a cornerstone of sustainable chemistry. For this compound, key methods have been developed starting from naturally occurring fatty acids.

A significant pathway for the synthesis of 12-aminododecanoic acid begins with vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid), a naturally epoxidized fatty acid. This multi-step process leverages the inherent functionality of vernolic acid to construct the desired amino acid. fao.orggoogle.com

The initial step involves the hydrogenation of the olefinic group in vernolic acid to yield 12,13-epoxystearic acid. fao.orggoogle.com Subsequently, the epoxy group is oxidatively cleaved. One method for this is the use of periodic acid, which results in the formation of 12-oxododecanoic acid. fao.org This intermediate is then reacted with hydroxylamine (B1172632) to form 12-oxododecanoic acid oxime. fao.orggoogle.com The final step is the reduction of the oxime group to a primary amine, yielding 12-aminododecanoic acid. fao.orggoogle.com Catalytic hydrogenation is a common method for this reduction. fao.org

A study reported a 71.0% isolated yield for the oxidation of cis-12,13-epoxystearic acid to 12-oxododecanoic acid using periodic acid in tertiary butyl alcohol. fao.org The subsequent catalytic reduction of 12-oxododecanoic acid oxime to 12-aminododecanoic acid proceeded with a yield greater than 85%. fao.org Another report indicated a 92% yield for the hydrogenation of the oxime to the final amino acid, which after recrystallization resulted in an 87% yield. google.com

StepReactantReagentsProductReported Yield
1Vernolic AcidH₂12,13-Epoxystearic Acid-
212,13-Epoxystearic AcidPeriodic Acid12-Oxododecanoic Acid71.0% fao.org
312-Oxododecanoic AcidHydroxylamine Hydrochloride, Sodium Hydroxide12-Oxododecanoic Acid Oxime-
412-Oxododecanoic Acid OximeH₂ (catalytic reduction)12-Aminododecanoic Acid>85% fao.org, 92% (87% after recrystallization) google.com

Undecylenic acid, which can be derived from the pyrolysis of ricinoleic acid from castor oil, serves as another renewable starting material for the synthesis of 12-aminododecanoic acid. google.comwikipedia.org A patented process describes a method for producing 12-aminododecanoic acid or its ester derivatives from undecylenic acid or its esters. google.com This approach is highlighted as an environmentally friendly and efficient method for the production of this polyamide-12 monomer. google.com

Synthesis from Cyano-Undecanoic Acid Precursors

An alternative synthetic route involves the use of cyano-undecanoic acid precursors. Specifically, 11-cyano-undecanoic acid can be reduced to form 12-aminododecanoic acid. This process typically involves catalytic hydrogenation under pressure. The reaction conditions can include a ruthenium on silica (B1680970) carbide (Ru/SiC) catalyst in a mixed solvent system of n-propanol and aqueous ammonia (B1221849) at elevated temperature and pressure.

Advanced Chemical Functionalization Strategies

The bifunctional nature of this compound, possessing both a primary amine and a carboxylic acid, allows for a wide range of chemical modifications. These functionalizations are crucial for tailoring the molecule's properties for specific applications.

Nucleophilic substitution reactions are a fundamental class of reactions for the derivatization of this compound. Both the amino and carboxylic acid groups can participate in these reactions, acting as nucleophiles or being part of an electrophilic center, respectively.

The primary amino group of this compound can act as a nucleophile and react with various electrophiles. A common example is N-acylation, where the amine reacts with acyl chlorides or acid anhydrides to form an amide linkage. derpharmachemica.com This reaction is a standard method for the protection of the amino group or for the introduction of new functionalities. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. derpharmachemica.com

The carboxylic acid group of this compound can undergo nucleophilic acyl substitution. A prominent example is Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst to form an ester. byjus.comlibretexts.orgmasterorganicchemistry.comchemistrysteps.comyoutube.com This reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the ester product. chemistrysteps.com The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. masterorganicchemistry.comchemistrysteps.com

Functional GroupReaction TypeElectrophile/NucleophileProduct
Amino GroupN-AcylationAcyl ChlorideN-Acyl-12-aminooctadecanoic acid (Amide)
Carboxylic Acid GroupFischer EsterificationAlcoholAlkyl 12-aminooctadecanoate (Ester)

An in-depth exploration of the chemical synthesis and biological production of 12-aminododecanoic acid, a key monomer in the production of high-performance polymers, reveals a landscape of innovative chemical and biotechnological methodologies. This article focuses on specific synthetic and biocatalytic routes for its creation and derivatization.

Synthetic Methodologies and Chemical Derivatization of 12-Aminododecanoic Acid

Carbodiimide (B86325) Coupling Chemistry

The derivatization of 12-aminododecanoic acid, which contains both a terminal amine and a carboxylic acid group, can be readily achieved through various chemical reactions. One of the most common methods for forming amide bonds from a carboxylic acid and an amine is through carbodiimide coupling. This method is widely used in organic synthesis, particularly in peptide synthesis, for its efficiency under mild conditions.

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are powerful dehydrating agents that activate the carboxyl group of 12-aminododecanoic acid. The reaction mechanism involves the carboxylic acid adding to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by a nucleophile, such as an amine, to form a stable amide bond, releasing a urea (B33335) byproduct.

Key steps in the carbodiimide coupling mechanism:

Activation of Carboxylic Acid: The carboxyl group of a molecule reacts with the carbodiimide (e.g., DCC or EDC) to form an O-acylisourea intermediate. This step converts the hydroxyl group of the carboxylic acid into a good leaving group.

Nucleophilic Attack: An amine nucleophile attacks the carbonyl carbon of the activated O-acylisourea intermediate.

Amide Bond Formation: A stable amide bond is formed, and the carbodiimide is released as a urea derivative (e.g., dicyclohexylurea (DCU) for DCC).

To increase reaction yields and minimize side reactions, such as the formation of a stable N-acylurea byproduct or racemization of chiral centers, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) are often included in the reaction mixture. EDC is particularly useful for reactions in aqueous solutions because both the reagent itself and its urea byproduct are water-soluble, simplifying purification through aqueous extraction.

Biocatalytic and Biosynthetic Routes

In the quest for more sustainable and environmentally friendly production methods, significant research has been directed towards biocatalytic and biosynthetic pathways for producing ω-amino fatty acids like 12-aminododecanoic acid. These methods often utilize renewable feedstocks and operate under milder conditions than traditional chemical synthesis.

Engineered Microbial Systems for Production

Scientists have successfully engineered Escherichia coli to produce the Nylon-12 monomer, 12-aminododecanoic acid methyl ester (ADAME), from renewable dodecanoic acid methyl ester (DAME). This was achieved by designing a synthetic orthogonal pathway that operates in parallel with the native metabolism of the bacterium.

The engineered pathway consists of a three-step enzymatic cascade:

ω-Hydroxylation: DAME is first hydroxylated at the terminal carbon to produce methyl 12-hydroxydodecanoate. This step is often catalyzed by a P450 monooxygenase system.

Oxidation: The terminal alcohol is then oxidized to an aldehyde, forming methyl 12-oxododecanoate.

Transamination: Finally, a transaminase enzyme transfers an amino group from an amino donor, such as L-alanine, to the aldehyde, yielding the final product, ADAME.

To optimize the production of ADAME, several strategies were employed. The uptake of the hydrophobic DAME substrate was enhanced by expressing the outer membrane porin AlkL, which led to a significant increase in oxygenation and transamination activities. Furthermore, the intracellular supply of the amino donor, L-alanine, was improved by introducing a heterologous alanine (B10760859) dehydrogenase, making the whole-cell biocatalyst self-sufficient. The introduction of a respiratory chain-linked alcohol dehydrogenase also increased the pathway flux and minimized the overoxidation of the intermediate aldehyde to a carboxylic acid.

Optimization Strategy Enzyme/Protein Involved Effect on Production
Enhanced Substrate UptakeOuter membrane porin AlkL8.3-fold increase in oxygenation activity, 7.6-fold increase in transamination activity.
Efficient Amino Donor SupplyHeterologous alanine dehydrogenaseEnabled self-sufficient whole-cell transaminase catalysis.
Increased Pathway FluxRespiratory chain-linked alcohol dehydrogenaseMinimized overoxidation and increased formation of ADAME.

Whole-cell biotransformation provides an effective method for synthesizing 12-aminododecanoic acid from lauric acid, a readily available fatty acid from sources like coconut and palm kernel oil. This process leverages the metabolic machinery of microorganisms, such as engineered E. coli, to perform a series of enzymatic reactions. The key steps involve the ω-oxidation of lauric acid to 12-oxododecanoic acid, followed by a subsequent transamination to yield 12-aminododecanoic acid. The development of these whole-cell biocatalysts is a significant step towards the bio-based production of polyamide precursors.

Enzyme Cascade Reactions for Amino Fatty Acid Synthesis

Enzyme cascades, where multiple enzymatic reactions are carried out sequentially in a single pot, are a powerful tool for synthesizing complex molecules like amino fatty acids. These cascades can be constructed using isolated enzymes or within whole-cell systems.

A notable example of a multi-enzyme cascade is the synthesis of (S,Z)-12-aminooctadec-9-enoic acid from ricinoleic acid, the main component of castor oil. This biotransformation is achieved using a whole-cell cascade that combines an alcohol dehydrogenase (ADH) and an amine transaminase (ATA).

The process unfolds as follows:

The alcohol dehydrogenase from Micrococcus luteus oxidizes the hydroxyl group of ricinoleic acid to a keto group, forming (Z)-12-oxooctadec-9-enoic acid.

An engineered amine transaminase from Vibrio fluvialis then catalyzes the amination of the keto acid to produce (S,Z)-12-aminooctadec-9-enoic acid.

This cascade demonstrates the potential to convert renewable hydroxy fatty acids into valuable long-chain amino fatty acids. Similar multi-enzyme systems have been developed to produce various bifunctional compounds, such as 11-aminoundecanoic acid, from ricinoleic acid, highlighting the versatility of this biocatalytic approach.

Enzyme Source Organism Reaction Catalyzed Substrate Product
Alcohol Dehydrogenase (ADH)Micrococcus luteusOxidationRicinoleic acid(Z)-12-oxooctadec-9-enoic acid
Amine Transaminase (ATA)Vibrio fluvialis (engineered)Transamination(Z)-12-oxooctadec-9-enoic acid(S,Z)-12-aminooctadec-9-enoic acid

Biocatalytic and Biosynthetic Routes

Enzyme Cascade Reactions for Amino Fatty Acid Synthesis

Multi-Enzyme Catalysis from Oleic Acid

The biosynthesis of long-chain amino acids from renewable fatty acids represents a significant advancement in sustainable chemistry. A multi-enzyme cascade has been developed to synthesize aminooctadecanoic acid from oleic acid, a common unsaturated fatty acid. researchgate.net This one-pot, multi-step biocatalysis reaction typically involves three sequential enzymatic steps performed within a single recombinant Escherichia coli host: hydration, oxidation, and amination. researchgate.net

The process begins with the conversion of oleic acid ((Z)-octadec-9-enoic acid) into an intermediate hydroxy fatty acid. This is achieved by a fatty acid double bond hydratase, which adds a water molecule across the double bond. researchgate.net The resulting hydroxyl group is then oxidized by a secondary alcohol dehydrogenase, which requires a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) cofactor, to form a keto fatty acid. researchgate.net In the final step, an amine transaminase transfers an amino group to the ketone, yielding the final aminooctadecanoic acid product. researchgate.net To ensure the continuous operation of the dehydrogenase, a cofactor regeneration system, often employing an NADH oxidase, is integrated into the cascade to recycle the NADH produced back to NAD+. researchgate.net This in-vivo cascade has successfully produced 10-aminooctadecanoic acid from oleic acid with high conversion rates. researchgate.net

Roles of Key Enzymes: Secondary Alcohol Dehydrogenases, Amine Transaminases, Fatty Acid Double Bond Hydratases, NADH Oxidases

The efficiency of the multi-enzyme cascade relies on the specific and coordinated action of several key enzymes.

Fatty Acid Double Bond Hydratases : These enzymes initiate the synthetic pathway by catalyzing the stereospecific addition of water to the non-activated C=C double bond of a fatty acid. nih.govmdpi.com In the conversion of oleic acid, oleate (B1233923) hydratases (Ohy) like OhyA from Stenotrophomonas maltophilia are employed to hydrate (B1144303) the double bond at the C9 position, producing (R)-10-hydroxyoctadecanoic acid (10-hydroxystearic acid). researchgate.netmdpi.comnih.gov This reaction is crucial as it introduces the functional hydroxyl group required for the subsequent oxidation step. researchgate.net

Secondary Alcohol Dehydrogenases (SADH) : Alcohol dehydrogenases are oxidoreductases that facilitate the interconversion between alcohols and aldehydes or ketones. wikipedia.orgnih.gov In this cascade, a long-chain secondary alcohol dehydrogenase, such as the one from Micrococcus luteus, is responsible for oxidizing the hydroxyl group of 10-hydroxyoctadecanoic acid to form 10-ketooctadecanoic acid. researchgate.net This step is dependent on the presence of the oxidized cofactor NAD+, which is reduced to NADH during the reaction. researchgate.netwikipedia.org

Amine Transaminases (ATA) : Amine transaminases, particularly ω-transaminases (ω-TA), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. mdpi.commdpi.com This is the final and decisive step in forming the amino acid. Variants of the amine transaminase from Vibrio fluvialis have been used to convert 10-ketooctadecanoic acid into 10-aminooctadecanoic acid, completing the synthesis. researchgate.net

Table 1: Key Enzymes in the Biocatalytic Cascade from Oleic Acid

Enzyme Class Specific Enzyme Example Source Organism Role in Cascade
Fatty Acid Double Bond Hydratase OhyA Stenotrophomonas maltophilia Hydrates oleic acid to 10-hydroxyoctadecanoic acid
Secondary Alcohol Dehydrogenase SADH Micrococcus luteus Oxidizes 10-hydroxyoctadecanoic acid to 10-ketooctadecanoic acid
Amine Transaminase ATA Variant (H3_RA) Vibrio fluvialis Aminates 10-ketooctadecanoic acid to 10-aminooctadecanoic acid
NADH Oxidase NOX Lactobacillus brevis Regenerates NAD+ cofactor for the SADH reaction

Biosynthesis of ω-Aminododecanoic Acid (ω-AmDDA) from Dodecanoic Acid (DDA)

ω-Aminododecanoic acid (ω-AmDDA) is a valuable bifunctional monomer used in the production of high-performance polyamides like Nylon-12. mdpi.comresearchgate.net Traditional chemical synthesis methods are often harsh, whereas biotechnological routes using renewable feedstocks like dodecanoic acid (DDA), also known as lauric acid, offer a more sustainable alternative. researchgate.net A whole-cell biocatalytic system, typically using engineered E. coli, has been established to convert DDA into ω-AmDDA in a one-pot reaction. mdpi.com This process involves a three-enzyme cascade that sequentially hydroxylates, oxidizes, and aminates the fatty acid substrate. mdpi.comresearchgate.net

Cascade of Cytochrome P450 Monooxygenases (CYP153A), Alcohol Dehydrogenases (AlkJ), and ω-Transaminases (ω-TA)

The biosynthesis of ω-AmDDA from DDA is accomplished through the sequential action of three distinct enzymes:

Cytochrome P450 Monooxygenases (CYP153A) : The first and often rate-limiting step is the highly regioselective ω-hydroxylation of dodecanoic acid to form 12-hydroxydodecanoic acid. mdpi.comnih.gov This reaction is catalyzed by cytochrome P450 monooxygenases from the CYP153A family, such as CYP153A13 from Alcanivorax borkumensis. mdpi.com To improve catalytic efficiency and electron transfer from the necessary NADPH cofactor, these enzymes have been engineered into artificial self-sufficient P450s by fusing them with a cytochrome P450 reductase (CPR) domain, for example, from CYP102A1 (Bacillus megaterium). mdpi.comresearchgate.net

Alcohol Dehydrogenases (AlkJ) : Following hydroxylation, the terminal alcohol group of 12-hydroxydodecanoic acid is oxidized to an aldehyde, yielding 12-oxododecanoic acid. This conversion is carried out by an alcohol dehydrogenase. mdpi.comresearchgate.net The AlkJ enzyme from Pseudomonas putida GPo1 is well-suited for this purpose, as it efficiently converts medium-chain-length aliphatic alcohols into their corresponding aldehydes. mdpi.comuniprot.org

ω-Transaminases (ω-TA) : The final step in the cascade is the amination of the terminal aldehyde group of 12-oxododecanoic acid to produce ω-aminododecanoic acid. This is catalyzed by an ω-transaminase. mdpi.commdpi.com An ω-TA from Silicobacter pomeroyi has been successfully used in a whole-cell system to complete the synthesis of the nylon-12 monomer. mdpi.com By co-expressing the engineered P450, AlkJ, and ω-TA in a single host, researchers have achieved significant productivity in a one-pot reaction. mdpi.com

Table 2: One-Pot Biosynthesis of ω-AmDDA from Dodecanoic Acid

Component Details Result
Biocatalyst Recombinant E. coli -
Enzyme Cascade CYP153A13BM3CPR, AlkJ, ω-TA -
Substrate Dodecanoic Acid (DDA) 10 mM
Product ω-Aminododecanoic Acid (ω-AmDDA) 1.48 mM
Conversion - ~15%

Data sourced from a study using an engineered single-cell system for biotransformation. mdpi.com

Advanced Derivatives and Their Research Applications

Fluorescently Labeled Analogs: The Case of 12-NBD Stearate (B1226849)

A prominent example of a fluorescently labeled derivative is 12-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)stearic acid, commonly known as 12-NBD stearate. This compound incorporates the environmentally sensitive NBD fluorophore, which exhibits changes in its fluorescent properties based on the polarity of its surroundings. This characteristic makes it an invaluable probe for a wide array of research applications in cellular and subcellular biology.

12-NBD stearate serves as a crucial tool for the microscopic investigation of long-chain fatty acid (LCFA) uptake and their subsequent journey within the cell. nih.gov Assays based on fluorescence microscopy using such probes allow for the visualization of lipid internalization in living cells. researchgate.netnih.gov These fluorescent lipid analogs are instrumental in dissecting the complex pathways of fatty acid trafficking and metabolism, providing insights that would be difficult to obtain through other methods. nih.govresearchgate.net The ability to monitor these processes in real-time within a cellular context has made 12-NBD stearate and similar probes indispensable in modern cell biology. researchgate.net

The incorporation and subsequent metabolic fate of fatty acids are fundamental cellular processes. 12-NBD stearate allows researchers to track the movement of stearate analogs from the plasma membrane to intracellular compartments. nih.gov Studies have utilized this probe to follow its uptake and metabolism in primary cultured hepatocytes. mdpi.com Furthermore, by using techniques like 13C-metabolic flux analysis, researchers can investigate how the metabolism of fatty acids like stearate is altered in different cellular states, such as in cancer cells where CPT1C knockdown has been shown to decrease stearate synthesis. nih.gov The metabolic conversion of NBD-labeled lipids can be assessed using techniques like thin-layer chromatography (TLC), which separates the original probe from its metabolic products. mdpi.comdntb.gov.ua

Table 1: Experimental Systems Utilizing 12-NBD Stearate for Lipid Metabolism Studies

Cell/System TypeResearch FocusKey Findings
Primary Cultured HepatocytesUptake and metabolism of NBD-stearic acid.Demonstration of the probe's utility in tracking fatty acid metabolism in liver cells. mdpi.com
MDA-MB-231 Cancer CellsImpact of CPT1C knockdown on fatty acid metabolism.CPT1C knockdown led to decreased stearate synthesis. nih.gov
CHO-K1 CellsInternalization of NBD-labeled lipids.Development of a quantitative flow cytometry-based assay for lipid uptake. dntb.gov.ua

Cellular membrane fluidity is a critical parameter that influences a variety of cellular functions, including signaling and transport. While studies directly employing 12-NBD stearate for membrane fluidity measurements are not prominent, the use of other fluorescent probes like Laurdan has established a methodology for such investigations. nih.govgrantome.com Membrane fluidity can be affected by the incorporation of different fatty acids. researchgate.net For instance, fatty acids with four or more double bonds have been shown to increase membrane fluidity. researchgate.net The principle relies on changes in the fluorescence emission spectrum of the probe depending on the lipid packing and hydration of the membrane. nih.gov A more fluid membrane, for example, corresponds to a lower generalized polarization (GP) value of Laurdan. nih.govgrantome.com This approach allows for the monitoring of fluidity changes during cellular processes like differentiation. nih.govgrantome.com Therefore, fatty acid analogs like 12-NBD stearate are valuable tools for studying how specific lipids integrate into membranes and potentially alter their biophysical properties.

12-NBD stearate has been instrumental in elucidating the mechanisms of fatty acid transport across the plasma membrane. nih.gov Research has shown that the uptake of this fluorescent stearate derivative can be an efficient, Na+-dependent process, consistent with an electrogenic Na+-fatty acid cotransport mechanism. The transport of 12-NBD stearate is also facilitated by intracellular proteins. For example, overexpression of the 15-kDa isoform of sterol carrier protein-2 (SCP-2) has been demonstrated to enhance the transport of 12-NBD stearate. nih.gov These studies highlight the utility of 12-NBD stearate in identifying and characterizing the components of the cellular machinery responsible for fatty acid uptake and trafficking. nih.gov

Protein palmitoylation, the reversible attachment of palmitic acid to cysteine residues, is a crucial post-translational modification that regulates protein trafficking, localization, and function. While direct use of 12-NBD stearate in these studies is not extensively documented, the NBD fluorophore is utilized in related research. For instance, fluorescently labeled lipidated peptides containing an NBD group are used to characterize the activity of palmitoyl (B13399708) acyltransferases (PATs), the enzymes responsible for palmitoylation. nih.gov These assays can be performed in vitro or in intact cells to study the kinetics of protein palmitoylation and the subcellular distribution of the modified proteins. nih.gov Other chemical probes, such as 17-octadecynoic acid (17-ODYA), are also used to label and identify palmitoylated proteins in cells. The principles established with these NBD-labeled peptides and other probes pave the way for the potential development of 12-NBD stearate-based tools for studying the enzymes and substrates involved in palmitoylation pathways.

Fatty Acid Binding Proteins (FABPs) are a family of intracellular proteins that chaperone lipids, including long-chain fatty acids, to various cellular compartments for metabolism or storage. 12-NBD stearate has been shown to bind to several FABP subtypes, including FABP3, FABP5, and FABP7. This binding property is exploited in fluorescence displacement assays. In these assays, the fluorescence of 12-NBD stearate is enhanced upon binding to a FABP. When a competing, non-fluorescent ligand is introduced, it displaces the 12-NBD stearate from the FABP's binding pocket, leading to a decrease in fluorescence. This method provides a high-throughput means to screen for and characterize inhibitors of FABPs, which are therapeutic targets for various diseases. Studies have also shown that the expression of different FABPs, such as liver FABP (L-FABP) and intestinal FABP (I-FABP), can differentially affect the uptake and intracellular diffusion of 12-NBD stearate. nih.gov

Table 2: Dissociation Constants (Kd) of 12-NBD Stearate with FABP Subtypes

FABP SubtypeKd (μM)
FABP30.18
FABP50.16
FABP70.22

Metabolic Interplay and Biological Significance of Amino Fatty Acids

Microbial Metabolism of Amino Acids

Microorganisms utilize amino acids, including amino fatty acids, through various metabolic processes that are fundamental to their survival, growth, and interaction with their environment.

Amino acids are the fundamental monomers required for the synthesis of proteins, which are essential for microbial life. slideshare.net The process of microbial protein synthesis involves the assembly of amino acids into polypeptide chains. slideshare.net Microorganisms can produce the necessary proteogenic amino acids for their metabolic activities and protein synthesis. nih.gov The synthesis of these microbial proteins occurs in the cytoplasm and is a key process for ruminants, whose gut microbes break down plant material and synthesize protein that the animal can then digest and absorb. slideshare.net

The availability and metabolism of amino acids significantly impact microbial populations. Certain bacteria can utilize ω-amino alkanoates as their sole source of nitrogen, which supports their growth. nih.govresearchgate.net For instance, a specific Pseudomonas species, designated strain AAC, has been identified for its capacity to grow using 12-aminododecanoic acid, a shorter-chain analogue of 12-aminooctadecanoic acid. nih.govresearchgate.net This metabolic capability is dependent on transaminase enzymes. nih.gov

Amino acid-derived metabolites produced by gut bacteria, such as gamma-amino butyric acid (GABA), norepinephrine, and serotonin, are involved in microbial communication and help bacteria adapt to environmental changes. mdpi.com Polyamines like putrescine, cadaverine, and spermidine, also derived from amino acids, can influence bacterial biofilm formation and virulence. mdpi.com

In the absence of oxygen, anaerobic bacteria can obtain energy for growth by fermenting amino acids. nih.gov This process involves using the amino acid substrate as both an electron donor and an acceptor, resulting in lower free energy yields compared to aerobic respiration. nih.gov Fermentation is a form of anaerobic metabolism that does not use an electron transport chain. youtube.com

The end-products of amino acid fermentation by anaerobic chemoorganotrophic species often include short-chain volatile fatty acids such as acetate, propionate, and butyrate. frontiersin.orgmicrobenotes.com For example, in Corynebacterium glutamicum, anaerobic growth on glucose can be strongly enhanced by the addition of amino acids, particularly those from the glutamate (B1630785) family, indicating that ATP limitation and restricted carbon flux are key challenges in anaerobic metabolism. nih.gov

Broader Amino Acid Degradation Pathways in Biological Systems

The breakdown of amino acids is a central metabolic process that involves the removal of the amino group, followed by the catabolism of the remaining carbon skeleton.

The initial step in the catabolism of most amino acids is the removal of the α-amino group, typically through transamination. wikipedia.orgpharmaguideline.com This reaction, catalyzed by enzymes called aminotransferases (or transaminases), involves the transfer of the amino group from an amino acid to an α-keto acid. wikipedia.orglibretexts.org A common acceptor for the amino group is α-ketoglutarate, which is converted to glutamate. wikipedia.org These enzymes require the coenzyme pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6. wikipedia.orglibretexts.org

In the case of ω-amino fatty acids like 12-aminododecanoic acid, specific transaminases can catalyze the transfer of the ω-amino group to a co-substrate like pyruvate (B1213749) or α-ketoglutarate. nih.govnih.gov This reaction converts the amino fatty acid into its corresponding semialdehyde. nih.govresearchgate.net Research on Pseudomonas sp. strain AAC identified several transaminases capable of this conversion. nih.gov

Table 1: Research Findings on Transaminases from Pseudomonas sp. strain AAC Active on 12-Aminododecanoic Acid

Enzyme Identifier Co-substrate Activity Reference
KES24511 Pyruvate Catalyzes amine transfer from 12-aminododecanoic acid nih.govresearchgate.net
KES23458 Pyruvate Catalyzes amine transfer from 12-aminododecanoic acid nih.govresearchgate.net

This interactive table summarizes key enzymes identified in research that are involved in the metabolism of a 12-carbon amino fatty acid, providing a model for the potential metabolism of this compound.

Deamination is another process for removing an amino group, resulting in the liberation of ammonia (B1221849). wikipedia.org Oxidative deamination, which primarily occurs in the liver, converts an amino acid into a corresponding α-keto acid with the release of ammonia. wikipedia.org The enzyme glutamate dehydrogenase, for example, plays a crucial role by oxidatively deaminating glutamate to regenerate α-ketoglutarate and release ammonia. wikipedia.org This ammonia is toxic and is typically converted to urea (B33335) in the urea cycle. wikipedia.orgwikipedia.org

Following the removal of the amino group, the remaining carbon skeletons of amino acids are funneled into the central pathways of energy metabolism. libretexts.org Depending on their structure, these carbon skeletons can be converted into major metabolic intermediates such as pyruvate, acetyl-CoA, acetoacetyl-CoA, or intermediates of the tricarboxylic acid (TCA) cycle. libretexts.orgbritannica.com

The TCA cycle is a series of chemical reactions that oxidizes acetyl-CoA, derived from carbohydrates, fats, and proteins, to generate energy. britannica.comnih.gov Amino acids whose carbon skeletons are degraded to α-ketoglutarate, succinyl-CoA, fumarate, or oxaloacetate can directly enter the TCA cycle. libretexts.orgnih.gov For example, the transamination of many amino acids with α-ketoglutarate produces glutamate. wikipedia.org Glutamate can then be oxidatively deaminated by glutamate dehydrogenase to regenerate the TCA cycle intermediate α-ketoglutarate. wikipedia.org This links amino acid catabolism directly to the central energy-generating pathway of the cell.

Table 2: Entry Points of Amino Acid Carbon Skeletons into Central Metabolism

Amino Acid Skeleton Product Entry Point in Metabolism Metabolic Fate
Pyruvate Start of TCA Cycle/Gluconeogenesis Can be converted to Acetyl-CoA or used for glucose synthesis
Acetyl-CoA / Acetoacetyl-CoA TCA Cycle / Ketogenesis Oxidized for energy or converted to ketone bodies
α-Ketoglutarate TCA Cycle Intermediate Directly enters the TCA cycle
Succinyl-CoA TCA Cycle Intermediate Directly enters the TCA cycle
Fumarate TCA Cycle Intermediate Directly enters the TCA cycle

This interactive table illustrates how the breakdown products of amino acids integrate with the central metabolic pathways.

Linkages to Gluconeogenesis and Ketogenesis

The metabolic fate of this compound is intrinsically linked to the catabolic pathways of its constituent parts: the C18 fatty acid backbone and the amino group. While specific studies detailing the precise metabolic route of this compound are not extensively documented, its theoretical contribution to gluconeogenesis and ketogenesis can be inferred from the established principles of amino acid and fatty acid metabolism. wikipedia.orgnih.gov

The catabolism of this compound would likely commence with the separation of the amino group from the fatty acid chain. The amino group, through processes like transamination or deamination, is converted into ammonia. nih.gov This ammonia is toxic and is subsequently incorporated into the urea cycle for excretion. The remaining carbon skeleton, now an oxo-fatty acid, can be a substrate for other metabolic pathways. Depending on the specific intermediate formed, it could potentially enter the citric acid cycle and serve as a precursor for gluconeogenesis, the process of synthesizing glucose from non-carbohydrate sources. nih.govlecturio.com

The octadecanoic acid backbone, an 18-carbon saturated fatty acid, is a substrate for mitochondrial β-oxidation. This catabolic process systematically cleaves the fatty acid chain into two-carbon acetyl-CoA units. Acetyl-CoA serves as a primary substrate for the citric acid cycle to generate ATP under normal metabolic conditions. nih.gov However, during periods of fasting, starvation, or on a low-carbohydrate diet, the oxaloacetate from the citric acid cycle is diverted towards gluconeogenesis. khanacademy.org This leads to an accumulation of acetyl-CoA, which is then shunted towards ketogenesis in the liver, resulting in the production of ketone bodies. youtube.com Therefore, the fatty acid component of this compound is considered ketogenic. youtube.com

The dual nature of this compound, possessing both a potentially glucogenic precursor component (the carbon skeleton after deamination) and a ketogenic fatty acid chain, places it at a unique intersection of energy metabolism.

Integration within Lipidomics Research

Classification as a Component of Fatty Acyls within Lipidomics Databases

In the field of lipidomics, systematic classification is crucial for the organization and analysis of the vast array of lipid molecules. nih.gov this compound is formally classified within major lipidomics databases, most notably the LIPID MAPS® Structure Database (LMSD). lipidmaps.org

According to the LIPID MAPS classification system, this compound is categorized as a Fatty Acyl. nih.govlipidmaps.org Fatty acyls represent a fundamental category of lipids, serving as building blocks for more complex lipid structures. wikipedia.orgresearchgate.net The specific hierarchical classification for this compound is detailed in the table below.

Classification of this compound
Classification LevelDesignationLIPID MAPS Code
CategoryFatty AcylsFA
Main ClassFatty Acids and ConjugatesFA01
Sub ClassAmino fatty acidsFA0110
Unique ID12-amino-octadecanoic acidLMFA01100008

Data sourced from the LIPID MAPS® Structure Database. lipidmaps.org

This classification highlights its identity as a fatty acid that has been modified with an amino functional group. lipidmaps.org The inclusion and specific classification of this compound in such databases are vital for researchers in lipidomics, enabling the accurate identification and annotation of this molecule in complex biological samples analyzed through techniques like mass spectrometry. nih.gov

Contribution to the Understanding of Lipid Metabolism and Pathways

The study of atypical fatty acids like this compound contributes significantly to a more nuanced understanding of lipid metabolism and its intricate pathways. While it is not as commonly studied as canonical fatty acids like palmitic or oleic acid, its unique structure offers valuable insights into the metabolic flexibility of cells.

The presence of an amino group on the long carbon chain introduces a chemical functionality not typically found in common dietary fatty acids. Research into how this modification affects its metabolic processing—including its activation to an acyl-CoA derivative, its transport across mitochondrial membranes, and its susceptibility to β-oxidation enzymes—can illuminate the substrate specificity and regulatory mechanisms of the enzymes involved in fatty acid catabolism. nih.gov

Furthermore, this compound serves as a model compound for investigating the interplay between lipid and amino acid metabolism. nih.gov The cellular mechanisms responsible for cleaving the amino group and channeling the respective fatty acid and amino-derived components into either energy production or biosynthetic pathways are of significant interest. nih.gov Understanding the metabolism of such hybrid molecules can provide a clearer picture of how cells manage and integrate different classes of metabolic fuels. nih.govmdpi.com The study of how such modified lipids are incorporated into or excluded from complex lipids like phospholipids (B1166683) and triglycerides can also offer insights into the biosynthesis of cellular membranes and lipid storage droplets. mdpi.com

Analytical Methodologies in 12 Aminooctadecanoic Acid Research

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the separation of 12-Aminooctadecanoic acid from complex matrices. The choice of chromatographic technique is often dictated by the sample matrix, the required sensitivity, and the specific research question.

High-Performance Liquid Chromatography (HPLC) with Derivatization

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids. However, due to the lack of a strong chromophore in many amino acids, including this compound, derivatization is a common strategy to improve detection by UV-Vis or fluorescence detectors. mdpi.com Derivatization can be performed either before the chromatographic separation (pre-column) or after (post-column).

Pre-column derivatization involves reacting the amino acid with a labeling reagent prior to injection into the HPLC system. This approach can offer high sensitivity and a wide choice of reagents. researchgate.net

O-phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. niscpr.res.inliberty.edu This reaction is advantageous due to its speed and the non-fluorescent nature of the reagent itself, which minimizes background interference. creative-proteomics.com For long-chain amino acids like this compound, the derivatization would render the molecule detectable by fluorescence, significantly enhancing sensitivity. nih.gov The stability of OPA derivatives can be a concern, sometimes necessitating automated online derivatization for reproducible results. niscpr.res.in

Phenyl Isothiocyanate (PITC): Also known as Edman's reagent, PITC reacts with primary and secondary amines to form phenylthiocarbamyl (PTC) derivatives. thermofisher.com These derivatives are stable and can be detected by UV absorbance at around 254 nm. researchgate.netnih.gov The PITC method is robust and allows for the analysis of a broad range of amino acids. nih.govfinechem-mirea.ru While less sensitive than fluorescence-based methods, its reliability makes it suitable for applications where high concentrations of the analyte are available. niscpr.res.in

Fluorescamine (B152294): Fluorescamine is another fluorogenic reagent that reacts with primary amines to form fluorescent pyrrolinone products. creative-proteomics.comspringernature.com A key advantage of fluorescamine is that the reagent itself is not fluorescent and excess reagent is hydrolyzed to non-fluorescent products, resulting in low background signals. creative-proteomics.com This method is highly sensitive and can detect picomole levels of amino acids.

Derivatization ReagentReaction PrincipleDetection MethodAdvantagesConsiderations
O-phthalaldehyde (OPA) Forms fluorescent isoindole derivatives with primary amines in the presence of a thiol. niscpr.res.inliberty.eduFluorescence niscpr.res.inFast reaction, high sensitivity, non-fluorescent reagent. creative-proteomics.comDerivative instability may require automation. niscpr.res.in
Phenyl Isothiocyanate (PITC) Forms stable phenylthiocarbamyl (PTC) derivatives with primary and secondary amines. thermofisher.comUV Absorbance researchgate.netStable derivatives, suitable for a wide range of amino acids. nih.govfinechem-mirea.ruLower sensitivity compared to fluorescence methods. niscpr.res.in
Fluorescamine Reacts with primary amines to form fluorescent pyrrolinone products. creative-proteomics.comspringernature.comFluorescence springernature.comHigh sensitivity, low background signal due to non-fluorescent reagent and hydrolysis products. creative-proteomics.comPrimarily reacts with primary amines.

In post-column derivatization, the separation of the underivatized amino acid occurs first, followed by the introduction of a derivatizing reagent into the column effluent before it reaches the detector. This approach is known for its ruggedness and reproducibility, as the derivatization reaction is not influenced by the sample matrix. springernature.comdiva-portal.org Reagents like OPA and ninhydrin (B49086) are commonly used in post-column systems. thermofisher.com For a hydrophobic molecule like this compound, this method would involve its separation on a suitable column, likely a reversed-phase column, followed by reaction to enable sensitive detection.

Cation Exchange Chromatography

Cation exchange chromatography is a powerful technique for separating molecules based on their net positive charge. mdpi.com Amino acids, being zwitterionic, can be separated by ion-exchange chromatography by manipulating the pH of the mobile phase. libretexts.org In the case of this compound, at a pH below its isoelectric point, the amino group will be protonated, giving the molecule a net positive charge and allowing it to bind to a negatively charged cation exchange resin. mdpi.comyoutube.com Elution is then typically achieved by increasing the pH or the ionic strength of the mobile phase. mdpi.com This technique is particularly effective for separating amino acids from each other and from other sample components. nih.govnih.govresearchgate.net

Spectrometric Characterization Methods

Mass spectrometry, particularly when coupled with liquid chromatography, provides a highly sensitive and specific method for the characterization and quantification of this compound.

Advanced Characterization in Derivative Synthesis (e.g., for phenolipids)

The synthesis of phenolipids, which involves coupling this compound or its esters with various phenolic acids, results in the formation of an amide linkage. The comprehensive characterization of these new molecular entities is critical to confirm that the desired reaction has occurred and to elucidate the precise structure of the final product. A multi-faceted analytical approach is typically employed to achieve this. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of phenolipid synthesis from this compound derivatives, FT-IR is primarily used to confirm the formation of the amide bond and to identify other key functional groups within the structure.

The spectra of the synthesized phenolipids will exhibit characteristic absorption bands that signify the presence of specific molecular vibrations. For instance, the formation of an amide linkage is confirmed by the appearance of the Amide I band (C=O stretch) typically in the region of 1650-1690 cm⁻¹ and the Amide II band (N-H bend) around 1530-1550 cm⁻¹. libretexts.orgoregonstate.edu Additionally, the presence of N-H stretching vibrations can be observed in the 3170-3500 cm⁻¹ range. libretexts.org

Other important functional groups from the parent molecules will also be evident in the FT-IR spectrum. The long aliphatic chain of the this compound moiety will show characteristic C-H stretching vibrations around 2850-2950 cm⁻¹. The carboxyl group of a carboxylic acid starting material, which shows a broad O-H stretch from 2500-3300 cm⁻¹, will disappear upon successful amide formation. instanano.com The aromatic ring from the phenolic acid component will display C-H stretching above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

Table 1: Typical FT-IR Characteristic Bands in this compound-Based Phenolipids

Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)
AmideN-H Stretch3170 - 3500
AlkaneC-H Stretch2850 - 2950
AmideC=O Stretch (Amide I)1650 - 1690
AmideN-H Bend (Amide II)1530 - 1550
Aromatic RingC=C Stretch1450 - 1600

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are used to provide a complete picture of the synthesized phenolipid.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a this compound-based phenolipid, distinct signals will correspond to the different types of protons in the molecule. researchgate.net

Amide Proton (N-H): A broad signal typically appears in the downfield region, often between 7.5 and 8.5 ppm. libretexts.org

Aromatic Protons: Protons on the phenolic ring will resonate in the aromatic region, generally between 6.5 and 8.0 ppm. The specific chemical shifts and splitting patterns provide information about the substitution pattern on the aromatic ring.

Aliphatic Chain Protons: The long methylene (-CH₂-) chain of the fatty acid backbone gives rise to a complex series of signals, typically in the 1.2-1.6 ppm range. The protons on carbons adjacent to functional groups (e.g., the carbonyl group or the nitrogen atom) will be shifted downfield. For example, the α-protons to the carbonyl group are typically found between 2.0 and 3.0 ppm. libretexts.org

Ester Methyl Protons: If the starting material was an ester of this compound (e.g., methyl ester), a characteristic singlet for the methyl (-OCH₃) protons would be observed around 3.6-3.7 ppm. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule.

Carbonyl Carbon: The amide carbonyl carbon is highly deshielded and appears in the 160-180 ppm region. oregonstate.edu

Aromatic Carbons: Carbons of the phenolic ring typically resonate between 110 and 160 ppm.

Aliphatic Carbons: The carbons of the long fatty acid chain produce a series of signals in the upfield region, generally between 20 and 40 ppm. nih.gov The carbon attached to the nitrogen will be in the 40-50 ppm range.

The precise chemical shifts in both ¹H and ¹³C NMR spectra are invaluable for confirming the connectivity of the atoms within the phenolipid molecule. researchgate.netresearchgate.net

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound-Based Phenolipids

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Amide N-H7.5 - 8.5-
Aromatic C-H6.5 - 8.0110 - 160
Amide C=O-160 - 180
Aliphatic -CH₂-1.2 - 1.620 - 40
α-CH₂ to C=O2.0 - 3.0~35 - 45
CH₂ next to N~3.2 - 3.5~40 - 50

Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. ESI-MS is a soft ionization technique well-suited for analyzing larger, non-volatile molecules like phenolipids. researchgate.net

In ESI-MS analysis, the synthesized phenolipid is typically protonated to form a pseudomolecular ion [M+H]⁺ or sodiated to form [M+Na]⁺. The mass-to-charge ratio (m/z) of this ion allows for the direct determination of the molecular weight of the compound, confirming that the desired addition of the phenolic acid to the this compound derivative has occurred.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the ion, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental composition of the molecule, providing definitive proof of the chemical formula of the synthesized phenolipid. researchgate.net This is a crucial step in the characterization of a novel compound. For example, by comparing the experimentally measured exact mass with the calculated mass for the expected chemical formula, researchers can confidently confirm the identity of their product.

Future Research Trajectories and Industrial Applications of 12 Aminooctadecanoic Acid

Advancements in Sustainable Biopolymer Production

The pursuit of environmentally responsible manufacturing has spurred significant research into bio-based alternatives to petroleum-derived polymers. 12-Aminododecanoic acid (ω-AmDDA) is a key monomer in the production of Nylon 12, a high-performance polymer with diverse industrial applications. ebi.ac.uknih.gov Traditional chemical synthesis of this monomer often involves high energy consumption and raises environmental concerns. ebi.ac.uk Consequently, biotechnological production routes starting from renewable feedstocks are being actively developed.

Optimization of Bio-Based Nylon 12 Synthesis

A primary focus of current research is the optimization of microbial systems for the efficient conversion of renewable resources into 12-aminododecanoic acid. Engineered Escherichia coli has emerged as a promising chassis for this biotransformation. broadpharm.comfrontiersin.org One strategy involves a multi-enzyme cascade to convert dodecanoic acid (DDA), which can be sourced from plant oils, into ω-AmDDA. ebi.ac.uknih.gov This pathway typically utilizes a cytochrome P450 monooxygenase, an alcohol dehydrogenase, and an ω-transaminase. nih.gov

Key to enhancing the yield and efficiency of this process is the optimization of the enzymes involved, particularly the rate-limiting P450 enzyme. broadpharm.com Directed evolution and protein engineering techniques have been employed to improve the activity of P450, leading to significant increases in product formation. broadpharm.com For instance, a double-site mutant (R14R/D629G) of a P450 enzyme exhibited a 90.3% higher activity compared to the parent enzyme. broadpharm.com Furthermore, enhancing the intracellular supply of cofactors like heme, which is crucial for P450 function, has been shown to boost production. broadpharm.com

Researchers have also focused on developing cofactor self-sufficient whole-cell biocatalysts, which simplifies the process and reduces costs. broadpharm.com By designing cofactor regeneration cycles within the microbial host, the need for expensive external cofactor addition is eliminated. These integrated strategies have led to substantial improvements in ω-AmDDA titers, with some engineered E. coli strains producing over 1 g/L. broadpharm.com Another approach has been the development of completely synthetic orthogonal pathways that run in parallel to the cell's native metabolism, converting renewable dodecanoic acid methyl ester (DAME) to 12-aminododecanoic acid methyl ester (ADAME), a direct precursor for Nylon 12. chemicalbook.commedchemexpress.com

Table 1: Examples of Engineered E. coli Strains for 12-Aminododecanoic Acid (ω-AmDDA) Production

Strain/System Key Features Substrate Product Titer Reference
Engineered E. coli Multi-enzyme cascade (P450, alcohol dehydrogenase, ω-transaminase) Dodecanoic Acid (DDA) 1.04 g/L broadpharm.com
Engineered E. coli Cofactor self-sufficient system with P450 directed evolution Dodecanoic Acid (DDA) 9.4 mM nih.gov
Engineered E. coli Orthogonal pathway for ADAME production Dodecanoic Acid Methyl Ester (DAME) Not specified chemicalbook.commedchemexpress.com
Engineered E. coli De novo biosynthesis from glucose Glucose 471.5 mg/L ebi.ac.ukfrontiersin.org

Development of Environmentally Friendly Industrial Processes

The development of sustainable industrial processes for 12-aminododecanoic acid production extends beyond the microbial catalyst to the entire production workflow. A significant advancement is the utilization of renewable feedstocks such as vegetable oils and even biomass sugars like glucose, moving away from petrochemical-based starting materials. ebi.ac.ukfrontiersin.orgbroadpharm.com This shift not only reduces the carbon footprint of Nylon 12 production but also aligns with the principles of a circular bioeconomy.

One innovative approach involves a one-pot, three-enzyme cascade to synthesize a precursor to 12-aminododecanoic acid from linoleic acid, a common component of vegetable oils. broadpharm.com This cascade employs a lipoxygenase, a hydroperoxide lyase, and an ω-transaminase to achieve the conversion. broadpharm.com Such enzymatic cascades represent a greener alternative to traditional chemical synthesis, as they operate under milder reaction conditions and often exhibit high selectivity, minimizing the formation of byproducts. ebi.ac.uk

Furthermore, research into de novo biosynthesis of ω-AmDDA directly from glucose in engineered E. coli circumvents the reliance on plant oils, which can be associated with deforestation and biodiversity loss. frontiersin.org This process involves integrating a heterologous multi-enzyme cascade with the host's endogenous fatty acid metabolism. nih.gov By engineering the metabolic pathways to channel carbon from glucose towards the desired product, a completely bio-based production route is established. ebi.ac.ukfrontiersin.org The process can be further optimized by enhancing the host's tolerance to oxidative stress and balancing the supply of metabolic energy and redox cofactors. frontiersin.org

Innovations in Drug Delivery and Pharmaceutical Development

The unique bifunctional nature of 12-aminododecanoic acid, possessing both a terminal carboxylic acid and an amino group on a flexible aliphatic chain, makes it a valuable building block in pharmaceutical research. chemicalbook.com Its properties are being explored for applications in targeted drug delivery and the design of novel therapeutic agents.

Utilization in Targeted Therapeutics and Biomaterials

A significant application of 12-aminododecanoic acid in modern drug development is its use as a linker in Proteolysis Targeting Chimeras (PROTACs). broadpharm.comchemicalbook.com PROTACs are novel therapeutic modalities that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. They consist of two active domains—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a linker. The linker's length and composition are critical for the PROTAC's efficacy, and the aliphatic chain of 12-aminododecanoic acid provides a versatile scaffold for constructing these linkers. broadpharm.combroadpharm.com Both the amino and carboxylic acid groups can be readily functionalized to attach the two binding domains, allowing for precise control over the distance and spatial orientation between them. broadpharm.comchemicalbook.com

While direct incorporation into biomaterials is less documented, the fundamental structure of 12-aminododecanoic acid lends itself to such applications. Its ability to polymerize into polyamides (Nylon 12) is well-established, and these polymers are known for their mechanical strength and biocompatibility, finding use in medical devices and sterilized films. google.com The functional end groups could also be used to attach bioactive molecules to material surfaces, creating functionalized biomaterials for specific therapeutic purposes.

Exploration in Novel Drug Design and Biological Target Identification

The exploration of 12-aminododecanoic acid in novel drug design has shown promise in specific therapeutic areas. One notable example is its use as a tether to create dimerization inhibitors of HIV-1 protease. ebi.ac.uk In this strategy, the long aliphatic chain of 12-aminododecanoic acid was used to crosslink peptides that bind to the interface of the protease dimer, preventing its formation and thus inhibiting its function, which is crucial for viral replication. ebi.ac.uk

The identification of biological targets for compounds derived from 12-aminododecanoic acid is an ongoing area of research. The ability to metabolize long-chain ω-amino acids like 12-aminododecanoic acid has been observed in certain bacteria, such as Pseudomonas species. ebi.ac.uk This metabolic capability is dependent on enzymes like transaminases. ebi.ac.uk Studying these enzymes and their substrates can provide insights into novel biological pathways and potential targets for antimicrobial drug design. The characterization of these transaminases has revealed their promiscuous nature, suggesting they could be used as biocatalysts for the synthesis of various polyamide monomers. ebi.ac.uk

Expansion of Biotechnological Platforms

The production of 12-aminododecanoic acid and other ω-amino fatty acids is not limited to a single microbial host. Research is expanding to include a variety of biotechnological platforms to improve production efficiency, reduce costs, and utilize diverse feedstocks. The development of robust and versatile microbial cell factories is central to making the bio-based production of these valuable chemicals economically viable and sustainable. nih.govresearchgate.net

Engineered E. coli remains a dominant platform due to its well-understood genetics and metabolism, and fast growth. nih.govnih.gov However, other microorganisms are also being explored. For instance, Pseudomonas species have been identified that can naturally metabolize 12-aminododecanoic acid, indicating the presence of native enzymatic machinery that could be harnessed and optimized for production. ebi.ac.uk The identification and characterization of novel transaminases from these organisms provide a valuable genetic toolkit for engineering improved production strains. ebi.ac.uk

Beyond bacterial systems, oleaginous yeasts such as Yarrowia lipolytica are being investigated for the production of various fatty acid-derived molecules. gfi.org These yeasts naturally accumulate large amounts of lipids and can be engineered to produce specific fatty acids, including ω-amino fatty acids. The ability of these platforms to utilize a range of carbon sources, including waste streams, adds to their attractiveness for sustainable chemical production. nih.gov The overarching goal is to create flexible and efficient biotechnological platforms that can convert renewable and low-cost raw materials into high-value chemicals like 12-aminododecanoic acid, thereby supporting the transition to a more sustainable industrial economy. researchgate.net

Engineering Microbial Substrate and Product Scopes

The biotechnological production of ω-amino fatty acids, including analogues of 12-aminooctadecanoic acid, represents a significant move towards sustainable chemical manufacturing. Research has focused on engineering microbial cell factories to convert a wide range of renewable feedstocks into these valuable monomers. A primary strategy involves the development of multi-enzyme cascades within host organisms like Escherichia coli. nih.gov

One major advancement is the engineering of E. coli for the de novo biosynthesis of the nylon 12 monomer, ω-aminododecanoic acid (ω-AmDDA), directly from glucose. nih.gov This approach circumvents the reliance on plant-oil derivatives, mitigating concerns related to deforestation and competition between food and industrial land use. nih.gov The process involves introducing a thioesterase specific for C12 acyl-ACP and a complex enzymatic pathway to convert the resulting dodecanoic acid (DDA) to ω-AmDDA. vulcanchem.com Key challenges in this glucose-based production include ensuring a sufficient supply of the DDA precursor, maintaining a balance of necessary cofactors like NADPH and NADH, and managing cellular stress caused by the accumulation of reactive oxygen species (ROS) from product and intermediate toxicity. nih.gov Through systematic engineering, including the redesign of rate-limiting enzymes and enhancing oxidative stress tolerance, production levels of 471.5 mg/L of ω-AmDDA from glucose have been achieved in shake flask experiments. vulcanchem.com

Beyond simple sugars, research has successfully expanded the substrate scope to include fatty acids derived from vegetable oils. nih.gov Lauric acid, for instance, can be converted into 12-aminododecanoic acid using engineered biocatalysts. nih.gov Furthermore, novel enzyme cascades have been designed to utilize more complex lipids. A three-enzyme cascade using lipoxygenase (LOX), hydroperoxide lyase (HPL), and an ω-transaminase (ω-TA) has been established to convert linoleic acid into 12-aminododecenoic acid, a direct precursor to nylon-12 monomers. nih.govebi.ac.uk In this system, ω-transaminases are critical for the final amination step. Researchers have identified and characterized several bacterial ω-TAs, with the enzyme from Aquitalea denitrificans showing high specific activity for converting 12-oxododecenoic acid intermediates. nih.govebi.ac.uk

The discovery and application of novel enzymes are central to improving these bioproduction platforms. For example, a highly promiscuous ω-transaminase was identified from a Pseudomonas species that is capable of metabolizing 12-aminododecanoic acid, highlighting the rich enzymatic diversity available in nature for optimizing these synthetic pathways. researchgate.net

Microbial SystemEngineered PathwaySubstrate(s)Key EnzymesProduct Example
Escherichia coliDe novo synthesis & multi-enzyme cascadeGlucoseThioesterase, P450 monooxygenase, Alcohol dehydrogenase, ω-Transaminaseω-Aminododecanoic acid
Escherichia coliMulti-enzyme cascadeLinoleic AcidLipoxygenase (LOX), Hydroperoxide lyase (HPL), ω-Transaminase (ω-TA)12-Aminododecenoic acid
Pseudomonas sp.Native catabolism12-Aminododecanoic acidω-TransaminaseMetabolites

Emerging Roles in Medical Diagnostics and Research Tool Development

While the primary application focus for this compound and its analogues has been in polymer science, its unique structure as a long-chain amino acid suggests potential, albeit largely unexplored, roles in medical diagnostics and as a specialized research tool. Currently, direct and established applications of this compound in these fields are not widely documented in scientific literature. However, emerging trends in metabolomics and tracer development provide a framework for its future potential.

The analysis of amino acid profiles in biological fluids is a significant area of diagnostic research, as changes in their concentrations can serve as biomarkers for various pathological conditions, including metabolic diseases and cancers. researchgate.netrsc.org Altered levels of specific amino acids in saliva and plasma have been investigated as potential diagnostic and prognostic markers for oral squamous cell carcinoma. researchgate.net While these studies have focused on common proteinogenic amino acids, the principles could extend to unique fatty amino acids like this compound if they are found to be involved in specific metabolic pathways affected by disease.

A more concrete potential application lies in the development of isotopically labeled analogues of this compound for use as research tools in metabolic studies. The synthesis of fatty acids labeled with radioisotopes (like Carbon-11) is a proven strategy for creating tracers for Positron Emission Tomography (PET) imaging. nih.gov For example, 17-¹¹C-heptadecanoic acid, a C17 fatty acid labeled at the omega position, has been synthesized and evaluated as a tracer to measure myocardial fatty acid metabolism and identify defects in fatty acid oxidation. nih.gov This approach allows for non-invasive, real-time tracking of metabolic pathways. By analogy, ¹¹C- or ¹³C-labeled this compound could be synthesized to serve as a novel probe for investigating the biodistribution, uptake, and metabolism of long-chain amino acids in various tissues and disease models. Such a tool would be invaluable for exploring pathways that may be unique to this class of molecule, distinct from either traditional fatty acids or smaller amino acids.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

  • Methodology : Use nonlinear regression (e.g., log-logistic model) to calculate EC₅₀/LC₅₀ values. Validate assumptions (normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests. For clustered data (e.g., repeated measures), apply mixed-effects models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
12-Aminooctadecanoic acid
Reactant of Route 2
12-Aminooctadecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.